molecular formula C12H23BO2 B13454355 2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13454355
M. Wt: 210.12 g/mol
InChI Key: SROAEADKDNMLGX-UHFFFAOYSA-N
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Description

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of hex-5-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

    Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols. Substitution reactions can result in a wide range of functionalized boron compounds.

Scientific Research Applications

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.

    Medicinal Chemistry: Research has explored its potential as a precursor for boron-containing drugs, which can exhibit unique pharmacological properties.

    Industry: In industrial applications, it is used in the production of boron-containing catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism by which 2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(Hex-5-en-1-yl)oxirane: This compound features an oxirane ring instead of a dioxaborolane ring, leading to different reactivity and applications.

    Hex-5-en-1-yl 2-methylbutanoate: This ester compound has a similar hex-5-en-1-yl group but differs in its functional groups and chemical properties.

    2-(Hex-5-en-1-yl)isoindoline-1,3-dione: This compound contains an isoindoline-1,3-dione moiety, which imparts different reactivity compared to the dioxaborolane ring.

Uniqueness

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where boron chemistry is essential, such as in the synthesis of boron-containing drugs and materials.

Properties

IUPAC Name

2-hex-5-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6H,1,7-10H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROAEADKDNMLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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